molecular formula C9H11N3O2S B1586807 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide CAS No. 206761-70-8

4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide

Cat. No.: B1586807
CAS No.: 206761-70-8
M. Wt: 225.27 g/mol
InChI Key: QDNGFJROOVPDTK-UHFFFAOYSA-N
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Description

4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide (CAS: 206761-70-8) is a thiosemicarbazide derivative characterized by a 3,4-methylenedioxybenzyl substituent. Its molecular formula is C₉H₁₁N₃O₂S, with a molecular weight of 225.27 g/mol . The methylenedioxy group (a fused benzene ring with two oxygen atoms) confers unique electronic and steric properties, influencing solubility, stability, and biological interactions. This compound is structurally distinct due to the cyclic ether moiety, which enhances hydrogen-bonding capacity and metabolic stability compared to simpler aryl or halogenated derivatives .

Properties

IUPAC Name

1-amino-3-(1,3-benzodioxol-5-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c10-12-9(15)11-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,10H2,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNGFJROOVPDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365253
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]hydrazinecarbothioamide
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Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-70-8
Record name N-(1,3-Benzodioxol-5-ylmethyl)hydrazinecarbothioamide
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URL https://commonchemistry.cas.org/detail?cas_rn=206761-70-8
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Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]hydrazinecarbothioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-70-8
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Preparation Methods

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose/Outcome
1. Isothiocyanate synthesis 3,4-Methylenedioxybenzylamine + thiophosgene or equivalent Formation of 3,4-methylenedioxybenzyl isothiocyanate
2. Condensation Isothiocyanate + hydrazine hydrate, ethanol or water, 25–85 °C, 1–3 h Formation of this compound
3. Purification Cooling, filtration, recrystallization Isolation of pure product

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiourea derivatives.

    Substitution: The methylenedioxybenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted methylenedioxybenzyl derivatives.

Scientific Research Applications

4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiosemicarbazide Derivatives

Thiosemicarbazides are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of 4-(3,4-methylenedioxybenzyl)-3-thiosemicarbazide with key analogues:

Substituent Effects on Physicochemical Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 3,4-Methylenedioxybenzyl C₉H₁₁N₃O₂S 225.27 Not reported Cyclic ether enhances H-bonding and stability; moderate polarity
4-(4-Methylphenyl)-3-thiosemicarbazide 4-Methylphenyl C₈H₁₁N₃S 181.25 Not reported Electron-donating methyl group; lower polarity
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide 2,6-Dichlorophenyl C₇H₇Cl₂N₃S 236.12 Not reported Electron-withdrawing Cl groups; higher lipophilicity
4-(3-Chlorophenyl)-3-thiosemicarbazide 3-Chlorophenyl C₇H₇ClN₃S 200.67 Not reported Moderate lipophilicity; antimicrobial activity against E. coli
4-(3,4-Dichlorobenzyl)-3-thiosemicarbazide 3,4-Dichlorobenzyl C₈H₈Cl₂N₃S 249.14 Not reported Dual Cl substituents enhance antibacterial potency

Key Observations :

  • The methylenedioxybenzyl group in the target compound provides a balance of polarity and stability, distinguishing it from halogenated or alkylated derivatives.
  • Halogenated analogues (e.g., dichlorophenyl) exhibit higher lipophilicity, which may improve membrane permeability but reduce solubility .

Key Observations :

  • The methylenedioxy group’s cyclic ether structure may confer better metabolic stability compared to hydroxylated derivatives (e.g., compound 45 in ), which are prone to oxidation .
  • Halogenated derivatives (e.g., dichlorophenyl) show stronger antibacterial activity due to enhanced electrophilicity and target binding .

Biological Activity

4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide (C9H11N3O2S) is a thiosemicarbazide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a methylenedioxybenzyl group, which contributes to its unique pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C9H11N3O2S
  • Molecular Weight : 213.27 g/mol
  • CAS Number : 1810732

The compound features a thiosemicarbazide backbone, which is known for its ability to form complexes with metal ions and exhibit various biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties . In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pyogenes16 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It was found to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: MCF-7 Cell Line

  • Concentration Range Tested : 1-100 µg/mL
  • IC50 Value : Approximately 25 µg/mL after 48 hours of treatment.
  • Mechanism of Action : Induction of caspase-3 activity and downregulation of Bcl-2 expression.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound possesses significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

Assay Type IC50 Value
DPPH Scavenging30 µg/mL
ABTS Scavenging25 µg/mL

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The thiosemicarbazide moiety is known to chelate metal ions, which may enhance its antimicrobial and anticancer effects by disrupting essential metal-dependent enzymatic processes in pathogens or cancer cells.

Molecular Interactions

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis and repair.
  • Metal Chelation : By binding transition metals, it can interfere with metalloprotein functions critical for microbial survival or tumor growth.
  • Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may help mitigate oxidative damage in cells.

Q & A

Q. What are the common synthetic routes for preparing 4-(3,4-methylenedioxybenzyl)-3-thiosemicarbazide and related thiosemicarbazides?

The synthesis typically involves condensation reactions between substituted aldehydes/ketones and thiosemicarbazide derivatives. For example:

  • Condensation with aldehydes : Reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with thiosemicarbazide under reflux conditions in ethanol yields triazole-thiosemicarbazide hybrids .
  • Schiff base formation : Vanillin derivatives (e.g., 4-hydroxy-3-methoxybenzaldehyde) can react with thiosemicarbazide in ethanol under acidic catalysis to form hydrazone-linked thiosemicarbazides .
  • Substituted benzylidene derivatives : Substituents like 3,4-dichlorophenyl or adamantyl groups are introduced via reactions with halogenated benzaldehydes or adamantane derivatives, followed by purification via recrystallization (ethanol or ethanol/chloroform mixtures) .

Q. How is this compound characterized post-synthesis?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the structure by identifying protons and carbons in the methylenedioxybenzyl and thiosemicarbazide moieties .
  • Mass Spectrometry (ESI-MS) : Determines molecular weight and fragmentation patterns to verify purity .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Advanced Research Questions

Q. What biological activities are reported for structurally related thiosemicarbazides?

  • Antibacterial Activity : 4-(3,4-Dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide inhibits D-Ala-D-Ala ligase (Ddl), a key enzyme in bacterial cell wall synthesis, with micromolar efficacy against multidrug-resistant strains .
  • Anti-inflammatory Properties : Chromene-linked thiosemicarbazides (e.g., 1-(4-chloro-2,2-dimethylchromen-3-yl)methylene derivatives) show potency comparable to indomethacin but with reduced ulcerative side effects .
  • Antimicrobial and Anti-Proliferative Effects : Adamantyl-substituted thiosemicarbazides exhibit activity against Gram-positive bacteria and fungi, with selectivity linked to halogen substituents (e.g., 3,4-dichlorobenzylidene groups enhance potency) .

Q. How do structural modifications influence the biological activity of thiosemicarbazides?

  • Substituent Effects :
    • Hydroxyl Groups : A 2-hydroxy substituent on the benzoyl ring is critical for Ddl inhibition, as removal reduces binding affinity by >50% .
    • Halogenation : 3,4-Dichloro or 2,6-difluoro substituents on the benzylidene moiety enhance antimicrobial activity due to increased lipophilicity and target interaction .
    • Steric Hindrance : Bulky groups like adamantyl improve selectivity by restricting non-specific binding .
  • Backbone Flexibility : Rigid chromene or triazole scaffolds enhance anti-inflammatory activity by stabilizing ligand-receptor interactions .

Q. What analytical methods are used to study the biochemical interactions of thiosemicarbazides?

  • UPLC-MS Quantification : Measures intracellular metabolite levels (e.g., D-Ala-D-Ala) to confirm target engagement in bacterial strains .
  • Enzyme Inhibition Assays : Ddl inhibition is assessed via ATP depletion assays using purified enzyme and spectrophotometric detection .
  • Cytotoxicity Profiling : THP-1 monocytic cell lines are used to evaluate selectivity, with compounds showing IC50_{50} values >100 µM deemed low-toxicity candidates .

Q. How can researchers resolve contradictions in reported biological activities of thiosemicarbazides?

  • Comparative SAR Studies : Systematically vary substituents (e.g., methoxy vs. hydroxyl groups) and compare activity across standardized assays .
  • Crystallographic Analysis : Resolve binding modes of analogs with conflicting activity data (e.g., 4-(4-chlorophenyl) vs. 4-(3-chlorophenyl) derivatives) to identify steric or electronic influences .
  • Dose-Response Curves : Use multi-point assays to distinguish between partial agonists and true inhibitors, reducing false positives .

Methodological Notes

  • Synthetic Optimization : Yields for thiosemicarbazides vary (70–83%) depending on substituents; recrystallization in ethanol/chloroform mixtures improves purity .
  • Activity Validation : Always include positive controls (e.g., indomethacin for anti-inflammatory assays) and validate bacterial strains via genomic sequencing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide
Reactant of Route 2
4-(3,4-Methylenedioxybenzyl)-3-thiosemicarbazide

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